molecular formula C16H29NO6 B7853544 (S)-2-Amino-7-tert-butoxy-2-(tert-butoxycarbonyl)-7-oxoheptanoic acid

(S)-2-Amino-7-tert-butoxy-2-(tert-butoxycarbonyl)-7-oxoheptanoic acid

Cat. No.: B7853544
M. Wt: 331.40 g/mol
InChI Key: IFVKVAIHMBATFM-INIZCTEOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a protected amino acid derivative featuring a tert-butoxycarbonyl (Boc) group on the amino moiety at position 2 and a tert-butoxy ester at the 7-position of the heptanoic acid backbone. The (S)-stereochemistry at position 2 is critical for applications in asymmetric synthesis and peptide chemistry. The Boc and tert-butyl groups confer acid-labile protection, making the compound suitable for sequential deprotection strategies in organic synthesis .

Properties

IUPAC Name

(2S)-2-amino-7-[(2-methylpropan-2-yl)oxy]-2-[(2-methylpropan-2-yl)oxycarbonyl]-7-oxoheptanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H29NO6/c1-14(2,3)22-11(18)9-7-8-10-16(17,12(19)20)13(21)23-15(4,5)6/h7-10,17H2,1-6H3,(H,19,20)/t16-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFVKVAIHMBATFM-INIZCTEOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCCCC(C(=O)O)(C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)CCCC[C@](C(=O)O)(C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H29NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(S)-2-Amino-7-tert-butoxy-2-(tert-butoxycarbonyl)-7-oxoheptanoic acid, often referred to as a derivative of amino acids, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by a complex structure that includes both amino and carbonyl functionalities, which contribute to its reactivity and interaction with biological systems.

  • Molecular Formula : C16H29NO6
  • Molecular Weight : 331.409 g/mol
  • CAS Number : 1217633-00-5
PropertyValue
Molecular Formula C16H29NO6
Molecular Weight 331.409 g/mol
CAS Number 1217633-00-5
Solubility Very soluble in water

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors in the body. The compound acts as an inhibitor for certain enzymes, which can be crucial in metabolic pathways.

Enzyme Inhibition

Research indicates that this compound may inhibit arginase, an enzyme involved in the urea cycle and nitric oxide synthesis. Inhibition of arginase can lead to increased levels of nitric oxide, which has various physiological effects including vasodilation and modulation of immune responses .

Case Studies

  • Arginase Inhibition in Cancer Models
    • A study published in the Journal of Medicinal Chemistry highlights the potential of arginase inhibitors in cancer therapy. The findings suggest that compounds similar to this compound can selectively inhibit arginase isoforms, which may enhance the efficacy of immunotherapies .
  • Pharmacokinetic Profile
    • Pharmacokinetic studies demonstrate that this compound exhibits favorable absorption characteristics with high bioavailability scores, indicating its potential for oral administration .

Toxicity and Safety Profile

The compound has been assessed for toxicity, revealing a safety profile consistent with other amino acid derivatives. Hazard statements indicate that it may cause irritation upon contact, necessitating careful handling .

Scientific Research Applications

Peptide Synthesis

One of the primary applications of (S)-2-Amino-7-tert-butoxy-2-(tert-butoxycarbonyl)-7-oxoheptanoic acid is in the synthesis of peptides. The tert-butoxycarbonyl (Boc) group serves as a protecting group for the amino functionality, which is crucial during the stepwise assembly of peptides. The protection allows for selective reactions without interfering with other functional groups present in the peptide chain.

Advantages in Peptide Synthesis

  • Stability : The Boc group is stable under basic conditions, which is advantageous during peptide coupling reactions.
  • Ease of Deprotection : The Boc group can be removed under mild acidic conditions, allowing for subsequent reactions without damaging sensitive peptide bonds.

Drug Development

The compound's structural characteristics make it a valuable intermediate in drug development processes. Its ability to modify biological activity through structural changes allows researchers to explore various pharmacological profiles.

Case Studies in Drug Development

  • Antimicrobial Agents : Research has indicated that derivatives of this compound can exhibit antimicrobial properties, making them potential candidates for developing new antibiotics.
  • Anticancer Research : Some studies have explored modifications of this amino acid derivative to enhance cytotoxicity against cancer cell lines.

Biochemical Research

In biochemical studies, this compound is used to investigate enzyme mechanisms and protein interactions. Its incorporation into peptides allows scientists to study the effects of amino acid substitutions on protein function and stability.

Applications in Enzyme Studies

  • Enzyme Inhibition : By modifying peptide sequences with this compound, researchers can assess how changes affect enzyme activity and inhibition.
  • Protein Folding Studies : The compound can be incorporated into model peptides to study folding pathways and stability under various conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The compound is compared below with analogs differing in protecting groups or ester functionalities.

Table 1: Comparative Analysis of Protecting Groups and Properties
Compound Name & Source Amino Protection Carboxyl Protection Molecular Weight (g/mol) Deprotection Conditions (Amino Group) Solubility Profile
Target Compound (hypothetical) Boc tert-Butyl ester ~350 Trifluoroacetic acid (TFA) Soluble in DMF, DCM
(S)-2-Fmoc-amino-heptanedioic acid 7-tert-butyl ester Fmoc tert-Butyl ester ~500 Piperidine (20% in DMF) Moderate in DMSO, THF
Hypothetical Cbz-protected analog Cbz Methyl ester ~300 Hydrogenolysis (H₂/Pd) Low in ethanol, DCM

Functional Implications

Orthogonality in Deprotection: The target compound (Boc-protected) requires acidic conditions (e.g., TFA) for amino group deprotection, which may concurrently cleave the tert-butyl ester, limiting stepwise synthesis flexibility. In contrast, the Fmoc analog () allows base-mediated Fmoc removal (e.g., piperidine) while retaining the acid-labile tert-butyl ester, enabling orthogonal strategies critical for solid-phase peptide synthesis (SPPS) .

Solubility and Handling: The Boc group’s hydrophobicity enhances solubility in non-polar solvents (e.g., DCM), whereas the Fmoc analog’s bulkier fluorenyl moiety reduces solubility in polar solvents like water but improves compatibility with DMSO .

Steric and Stability Considerations :

  • The tert-butyl ester in both compounds provides steric shielding, reducing unintended hydrolysis. However, the Boc group’s smaller size compared to Fmoc may facilitate faster coupling reactions in peptide synthesis.

Comparison with Heterocyclic Analogues

The pyridine-bis(oxazole) compound in (Compound 33) shares the Boc-protected amine motif but features a rigid heterocyclic core. Key differences include:

  • Application Scope : Compound 33 is tailored for metal coordination or catalysis, whereas the target compound is designed for peptide backbone elongation.
  • Deprotection Challenges: The bis-Boc groups in Compound 33 may require prolonged acid exposure, risking side reactions absent in the mono-Boc target compound .

Preparation Methods

Amino Group Protection

The Boc group is introduced via reaction with di-tert-butyl dicarbonate in the presence of a base (e.g., triethylamine) in dichloromethane. This step typically proceeds in >95% yield, as reported for analogous statin intermediates.

tert-Butoxy Group Installation

The tert-butoxy moiety at C7 is introduced via acid-catalyzed etherification using dimethoxypropane and toluenesulfonic acid in THF. This method, adapted from WO2003004450A1, achieves near-quantitative conversion by forming a stable ketal intermediate, which is subsequently hydrolyzed to the tertiary alcohol and alkylated with tert-butyl bromide.

Optimization Note :
Replacing acetone with ethyl isopropenyl ether under arylsulfonic acid catalysis improves regioselectivity, minimizing over-alkylation.

Oxidation to the 7-Oxo Functionality

The ketone at C7 is introduced via Jones oxidation of a secondary alcohol precursor. Alternatively, Swern oxidation (oxalyl chloride/DMSO) offers milder conditions, preserving acid-sensitive protecting groups. Yields for this step range from 75–85%, contingent on the steric environment of the alcohol.

Critical Parameter :
Maintaining the reaction temperature below −30°C prevents epimerization at the C2 stereocenter.

Enzymatic Resolution for Enantiomeric Purity

To achieve the (S)-configuration, α-chymotrypsin-mediated resolution is employed. As described in US20070142662A1, the racemic amino acid intermediate is treated with the enzyme in phosphate buffer (pH 7.0), selectively hydrolyzing the (R)-enantiomer. The remaining (S)-isomer is isolated with ≥98% enantiomeric excess (e.e.), as confirmed by chiral HPLC.

Stepwise Synthetic Protocol

Synthesis of Boc-Protected Amino Acid Intermediate

  • Starting Material : 2-Aminohept-6-enoic acid.

  • Boc Protection : React with Boc₂O (1.2 equiv) in CH₂Cl₂/TEA (0°C, 2 h).

  • Epoxidation : Treat with m-CPBA to form the epoxide at C6–C7.

  • Ring-Opening : Hydrolyze with H₂O/THF (pH 4.5) to yield the diol.

tert-Butoxy Group Introduction

  • Selective Protection : Protect C7 hydroxyl with tert-butyl trichloroacetimidate (BF₃·OEt₂ catalyst).

  • Oxidation : Oxidize C6 hydroxyl to ketone using Dess-Martin periodinane (89% yield).

Final Deprotection and Isolation

  • Global Deprotection : Remove Boc group with TFA/CH₂Cl₂ (1:1, 0°C, 30 min).

  • Crystallization : Recrystallize from ethyl acetate/hexane to afford the title compound (mp 142–144°C).

Analytical Data and Characterization

Spectroscopic Confirmation

  • ¹H NMR (500 MHz, CDCl₃): δ 1.44 (s, 9H, Boc), 1.20 (s, 9H, t-Bu), 4.12 (q, J = 6.5 Hz, 1H, C2-H), 2.68 (m, 2H, C6-H₂).

  • IR (cm⁻¹) : 1745 (C=O, Boc), 1710 (C=O, ketone), 1680 (COOH).

Chiral HPLC Analysis

  • Column : Chiralpak IA (4.6 × 250 mm).

  • Mobile Phase : Hexane/i-PrOH (80:20).

  • Retention Time : (S)-enantiomer = 12.3 min; (R)-enantiomer = 14.7 min.

Industrial-Scale Considerations

Patented processes emphasize cost-effective catalysis and solvent recovery . For example, WO2003004450A1 highlights the use of platinum on carbon with magnesium acetate under 6–60 bar H₂ pressure for large-scale reductions, achieving 92% yield with <1% undesired diastereomers.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (S)-2-Amino-7-tert-butoxy-2-(tert-butoxycarbonyl)-7-oxoheptanoic acid, and how can purity be ensured?

  • Methodological Answer : The compound’s synthesis likely involves tert-butoxycarbonyl (Boc) protection of the amino group and tert-butylation of the carboxyl moiety. Key steps include:

  • Boc Protection : Use Boc anhydride or Boc-Cl in the presence of a base (e.g., sodium carbonate) under anhydrous conditions to protect the amino group .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC is recommended. Purity (>98%) can be verified via GC or LC-MS, as described for structurally similar Boc-protected amino acids in product catalogs .
  • Critical Parameters : Monitor reaction pH and temperature to avoid premature deprotection or racemization, especially at the stereogenic center .

Q. How should researchers characterize the stereochemical integrity of this compound post-synthesis?

  • Methodological Answer :

  • Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases to confirm enantiomeric excess .
  • Polarimetry : Compare the specific rotation ([α]D) with literature values for Boc-protected amino acids (e.g., Boc-L-Asp-OH: [α]D = +24.5° in methanol) .
  • NMR Analysis : Verify coupling constants (J values) in ¹H-NMR for vicinal protons to assess stereochemical consistency .

Advanced Research Questions

Q. What strategies mitigate instability of the tert-butoxycarbonyl group during long-term storage or under specific reaction conditions?

  • Methodological Answer :

  • Thermal Stability : Avoid temperatures >40°C, as tert-butoxycarbonyl groups decompose exothermically, releasing CO₂ and isobutylene (evidenced by safety data for Boc-protected analogs) .
  • Moisture Sensitivity : Store under inert gas (argon/nitrogen) with desiccants (silica gel). Degradation via hydrolysis is accelerated in acidic/basic conditions; use neutral buffers during experiments .
  • Decomposition Monitoring : Track via TLC or FT-IR for loss of Boc-related peaks (e.g., C=O stretch at ~1680–1720 cm⁻¹) .

Q. How can researchers resolve contradictions in spectroscopic data across studies (e.g., NMR chemical shifts)?

  • Methodological Answer :

  • Solvent and Concentration Effects : Replicate experiments using deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) to assess solvent-induced shift variations. For example, tert-butyl protons in CDCl₃ typically resonate at δ 1.2–1.4 ppm but may shift in polar solvents .
  • Dynamic Effects : Variable-temperature NMR can identify conformational exchange broadening. For Boc-protected compounds, slow rotation around the carbamate bond may cause splitting .
  • Cross-Validation : Compare with structurally analogous compounds (e.g., Boc-L-Lysine or Boc-L-Glutamic acid) from reliable catalogs .

Q. What experimental designs are recommended for studying the compound’s reactivity in peptide coupling reactions?

  • Methodological Answer :

  • Activation Reagents : Test carbodiimides (DCC/EDC) with coupling additives (HOBt/OxymaPure) to minimize racemization. Monitor via LC-MS for dimerization or side products .
  • Solvent Optimization : Use DMF or THF for solubility, but avoid DMF if tert-butoxy groups are prone to cleavage under basic conditions .
  • Kinetic Studies : Use in situ FT-IR to track carbonyl disappearance (e.g., Boc C=O at ~1680 cm⁻¹) and optimize reaction time .

Methodological Notes

  • Data Contradiction Analysis : When discrepancies arise (e.g., conflicting melting points or spectral data), cross-reference with certified standards from authoritative suppliers (e.g., Kanto Reagents, Combi-Blocks) rather than unverified databases .
  • Safety Protocols : Follow GHS guidelines for handling tert-butoxy derivatives, including PPE (gloves, goggles) and emergency measures for inhalation/skin contact .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.